4-Butoxy-3-nitrobenzaldehyde
Description
Contextualization within Aromatic Aldehyde Chemistry
Aromatic aldehydes are a cornerstone class of compounds in organic chemistry, valued for their reactivity and versatility in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The chemical behavior of the aldehyde functional group is profoundly influenced by the nature and position of other substituents on the aromatic ring.
The presence of a butoxy group, an alkoxy substituent, generally acts as an electron-donating group through resonance. This can increase the electron density on the aromatic ring and influence the reactivity of the aldehyde. Conversely, the nitro group is a potent electron-withdrawing group, which significantly decreases the electron density of the ring and enhances the electrophilicity of the aldehyde's carbonyl carbon. wiserpub.com
In 4-Butoxy-3-nitrobenzaldehyde, these opposing electronic effects create a unique chemical environment. The nitro group's strong electron-withdrawing nature is the dominant influence, making the aldehyde susceptible to nucleophilic attack. However, the adjacent butoxy group modulates this effect and introduces increased hydrophobicity compared to its hydroxyl or methoxy (B1213986) analogs, which can be advantageous in specific solvent systems or for targeting nonpolar environments in larger molecules.
Strategic Role as a Molecular Building Block
In the parlance of synthetic chemistry, a "building block" is a molecule that serves as a starting unit for the construction of more complex compounds. cymitquimica.com this compound fits this role perfectly, offering multiple reactive sites for chemical transformation.
The Aldehyde Group : This functional group is a gateway to numerous chemical reactions. It can undergo condensation reactions to form Schiff bases or stilbene (B7821643) derivatives, be oxidized to a carboxylic acid, or be reduced to a benzyl (B1604629) alcohol.
The Nitro Group : The nitro functionality is not merely a passive electronic modulator; it is a versatile synthetic handle. A key transformation is its reduction to an amino group (-NH₂). This opens up a vast array of subsequent reactions, such as diazotization or amide bond formation, providing a pathway to entirely different classes of compounds. The conversion of nitrobenzaldehydes into quinoline (B57606) skeletons is a well-established synthetic route. scispace.com
The Aromatic Ring : The ring itself can undergo further substitution reactions, although the positions are heavily directed by the existing nitro and butoxy groups.
The precursor, 4-Hydroxy-3-nitrobenzaldehyde (B41313), is utilized as an intermediate in the synthesis of novel amodiaquine (B18356) analogs with potential antimalarial and antifilarial properties. chemicalbook.com This highlights the role of the substituted nitrobenzaldehyde framework in constructing biologically active molecules.
Emerging Research Trajectories for Alkoxy-Nitrobenzaldehydes
Research involving specifically substituted aromatic aldehydes like this compound is often driven by the need for tailored precursors in materials science and medicinal chemistry. The development of synthetic methodologies for this class of compounds is an active area of interest.
A common and efficient route for the synthesis of alkoxy-nitrobenzaldehydes is the Williamson ether synthesis. mdpi.com This method typically involves reacting the corresponding hydroxylated nitrobenzaldehyde (in this case, 4-Hydroxy-3-nitrobenzaldehyde) with an alkyl halide (e.g., 1-bromobutane) in the presence of a base. chemicalbook.commdpi.com
Emerging research focuses on incorporating these functionalized aldehydes into more complex molecular systems. For instance, various 2-alkoxy-5-nitrobenzaldehydes have been prepared as key monomers for the synthesis of macrocycles through precipitation-driven cyclization. mdpi.com Furthermore, the reactivity of nitrobenzaldehydes, including those with alkoxy groups, is being explored in modern organic reactions. Studies have shown that substituted ortho-nitrobenzaldehydes can be effectively used in catalytic olefination reactions to produce trifluoromethylated styrenes, which are precursors to fluorinated indoles. mdpi.com The Baylis-Hillman reaction of 2-nitrobenzaldehydes provides adducts that can be transformed into 2(1H)-quinolinone derivatives, which are important scaffolds in medicinal chemistry. scispace.com These research avenues underscore the strategic importance of alkoxy-nitrobenzaldehydes as intermediates for accessing novel chemical entities with potentially useful properties.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Hydroxy-3-nitrobenzaldehyde |
| 2-nitrobenzaldehyde |
| 2-chlorobenzaldehyde |
| 4-Butoxybenzaldehyde (B1265825) |
| 2-alkoxy-5-nitrobenzaldehydes |
| 1-bromobutane |
| amodiaquine |
| 2(1H)-quinolinone |
| Benzaldehyde (B42025) |
| Carboxylic acid |
Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-6-16-11-5-4-9(8-13)7-10(11)12(14)15/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQYYXDQELBGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584125 | |
| Record name | 4-Butoxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-94-3 | |
| Record name | 4-Butoxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 351002-94-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 4 Butoxy 3 Nitrobenzaldehyde
Established Synthetic Routes to Related Nitrobenzaldehydes
The synthesis of nitrobenzaldehyde derivatives, including the target compound, generally relies on two primary transformations: the introduction of a nitro group onto a benzaldehyde (B42025) derivative or the formylation of a substituted aromatic precursor.
Nitration Strategies for Benzaldehyde Derivatives
Direct nitration of benzaldehyde derivatives is a common method for introducing a nitro group onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the existing substituents. For instance, the nitration of 4-substituted benzaldehydes typically directs the incoming nitro group to the 3-position.
A relevant example is the nitration of 2-isopropoxybenzaldehyde (B1295665), which upon treatment with red fuming nitric acid, yields 2-isopropoxy-5-nitrobenzaldehyde. acs.org This process can be optimized for selectivity and productivity using continuous flow conditions. acs.org Similarly, the nitration of 3-alkoxy-4-acetoxybenzaldehyde is a key step in the synthesis of various nitro-substituted benzaldehydes. google.com The choice of nitrating agent, such as concentrated or fuming nitric acid, and the solvent, like dichloromethane (B109758) or dichloroethane, are crucial parameters in these reactions. google.com
However, direct nitration can sometimes lead to the formation of undesired isomers. For example, the nitration of 2-isopropoxybenzaldehyde in a batch process can result in a mixture of isomers. acs.org Therefore, careful control of reaction conditions is essential to achieve high selectivity for the desired product.
Formylation Approaches for Substituted Aromatics
An alternative approach involves the introduction of a formyl group (-CHO) onto an already substituted aromatic ring. Various formylation methods are available, each with its own advantages and limitations.
The Duff reaction, which utilizes hexamethylenetetramine in the presence of glycerol (B35011) and boric acid, is a classic method for the ortho-formylation of phenols. uni.edu However, its application to 1,3-dialkoxybenzenes for the synthesis of 2,6-dialkoxybenzaldehydes can suffer from poor regioselectivity. semanticscholar.org
A more regioselective method involves the lithiation of 1,3-dialkoxybenzenes with an organolithium reagent like n-butyllithium, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). semanticscholar.org This strategy allows for the specific introduction of the formyl group at the position between the two alkoxy groups. It has been successfully employed in the synthesis of various symmetrical and unsymmetrical 2,6-dialkoxybenzaldehydes. semanticscholar.org
The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride and DMF, is another powerful tool for formylating electron-rich aromatic compounds. However, competitive reactions can sometimes occur. For example, the reaction of sulfuryl chloride with N,N-dimethylformamide can lead to both formylation and sulfonyl chloride formation. google.com
Alkylation and Etherification Precursors in 4-Butoxy-3-nitrobenzaldehyde Synthesis
The butoxy group in this compound is typically introduced via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound synthesis, the key precursor is 4-hydroxy-3-nitrobenzaldehyde (B41313).
The synthesis of this compound can be achieved by reacting 4-hydroxy-3-nitrobenzaldehyde with a butyl halide (e.g., butyl bromide or butyl iodide) in the presence of a base. A similar synthesis of 4-benzyloxy-3-nitrobenzaldehyde (B1624214) involves reacting 4-hydroxy-3-nitrobenzaldehyde with benzyl (B1604629) chloride and potassium carbonate in dimethylformamide. prepchem.com The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com
The precursor, 4-hydroxy-3-nitrobenzaldehyde, can be synthesized through various routes, including the nitration of 4-hydroxybenzaldehyde.
Multi-Step Synthesis Design and Optimization
The synthesis of this compound is inherently a multi-step process. A common synthetic sequence involves:
Nitration of a suitable benzaldehyde precursor to introduce the nitro group.
Introduction of the butoxy group via Williamson ether synthesis.
Microwave-assisted synthesis has emerged as a technique to accelerate reaction times and improve yields in the synthesis of related compounds, such as nitrobenzaldehyde-Schiff base ligands. cerist.dz
Catalytic Approaches in this compound Synthesis
Catalysis plays a significant role in modern organic synthesis, offering efficient and selective routes to complex molecules. While direct catalytic methods for the one-pot synthesis of this compound are not extensively documented, catalytic principles are applied in the synthesis of its precursors and in related transformations.
Transition Metal Catalysis for Functional Group Interconversions
Transition metal catalysts are instrumental in a variety of functional group interconversions relevant to the synthesis of nitroaromatics. acs.orgresearchgate.net For instance, palladium-catalyzed cross-coupling reactions are widely used for forming carbon-heteroatom bonds. While typically employing haloarenes, there is growing interest in using nitroarenes directly as coupling partners to streamline synthetic sequences. acs.orgresearchgate.net
Denitrative coupling reactions, catalyzed by transition metals, allow for the direct functionalization of nitroarenes, bypassing the need for their conversion to haloarenes. acs.orgresearchgate.net Palladium and rhodium complexes have been shown to catalyze the denitrative C-O bond formation between nitroarenes and arylboronic acids or phenols. acs.org
Furthermore, transition metal catalysts, such as those based on molybdenum disulfide (MoS2), have been developed for the reduction of nitroarenes to anilines. rsc.org This transformation is a key step in many synthetic pathways that utilize nitro compounds as precursors to amines. nju.edu.cn
Organocatalytic Methods in Aldehyde Transformations
The aldehyde functional group in this compound is amenable to a variety of transformations, many of which can be catalyzed by small organic molecules in a field known as organocatalysis. These methods offer mild reaction conditions and high stereoselectivity without the need for metal catalysts. Common organocatalytic reactions involving aromatic aldehydes include the aldol (B89426) reaction and the Morita-Baylis-Hillman (MBH) reaction. rsc.orgnih.gov
The asymmetric aldol reaction , for instance, can be catalyzed by proline and its derivatives. nih.govrsc.org In a typical transformation, the organocatalyst activates a ketone (e.g., cyclohexanone (B45756) or acetone) to form a nucleophilic enamine, which then attacks the electrophilic aldehyde group of the nitrobenzaldehyde derivative. researchgate.net Research on analogous substrates, such as 4-nitrobenzaldehyde (B150856), has shown that these reactions can proceed with high yields and excellent stereoselectivity, particularly in the presence of water or other additives. rsc.orgnih.gov The electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the aldehyde, making it a suitable substrate for such reactions.
The Morita-Baylis-Hillman (MBH) reaction is another powerful carbon-carbon bond-forming reaction that joins the α-position of an activated alkene to the aldehyde. rsc.org This reaction is typically catalyzed by tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) or phosphines. acs.orgmdpi.com Studies using various substituted aromatic aldehydes, including 4-nitrobenzaldehyde, demonstrate that the reaction yields densely functionalized allylic alcohols. researchgate.net The reaction rate and efficiency can be significantly influenced by the electronic nature of the aldehyde substituents and can be accelerated using techniques like ball-milling. acs.org
Table 1: Examples of Organocatalytic Transformations with Analogous Nitrobenzaldehydes
| Reaction Type | Aldehyde Substrate | Reagent(s) | Organocatalyst | Key Findings | Reference |
|---|---|---|---|---|---|
| Asymmetric Aldol Reaction | 4-Nitrobenzaldehyde | Cyclohexanone | L-Prolinethioamide | High yield (up to 97%) and high diastereo- and enantioselectivity (up to >95:5 dr, 98% ee) in water. | rsc.org |
| Asymmetric Aldol Reaction | 4-Nitrobenzaldehyde | Acetone | Proline tetrazole (0.01 mol%) | Excellent yield (up to 99%) and good enantioselectivity (84% ee) with water as an additive. | nih.gov |
| Morita-Baylis-Hillman | 4-Nitrobenzaldehyde | Methyl Acrylate | DABCO | Significant rate enhancement achieved through high-speed milling compared to conventional methods. | researchgate.net |
| Asymmetric Morita-Baylis-Hillman | p-Nitrobenzaldehyde | Methyl Vinyl Ketone | Chiral Aziridine-Phosphine | High yield and excellent enantioselectivity. | mdpi.com |
Chemo- and Regioselectivity in this compound Synthesis
Regioselectivity is a critical consideration in the synthesis of substituted aromatic compounds. In the synthesis of this compound, regioselectivity primarily pertains to the introduction of the nitro group. If one were to start from 4-hydroxybenzaldehyde, the nitration step must selectively place the nitro group at the C3 position. The hydroxyl group is a strong activating, ortho, para-director, while the aldehyde group is a deactivating, meta-director. The powerful directing effect of the hydroxyl group overrides that of the aldehyde, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (C3 and C5). This results in the formation of 4-hydroxy-3-nitrobenzaldehyde as a major product. scirp.orgsemanticscholar.orgsharif.edu Various nitrating agents, including cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), have been used to achieve this transformation with good regioselectivity. researchgate.net
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the primary synthetic route (Williamson ether synthesis on 4-hydroxy-3-nitrobenzaldehyde), the reaction conditions are chemoselective. The basic conditions used to form the phenoxide are mild enough not to affect the aldehyde or nitro groups. The subsequent SN2 reaction is highly specific to the phenoxide and the alkyl halide.
Conversely, when performing reactions on the final product, chemoselectivity is paramount. For instance, the reduction of this compound presents a challenge. The molecule contains two reducible groups: the aldehyde and the nitro group. Selective reduction of one group while leaving the other intact requires careful choice of reagents and conditions. For example, certain gold nanocluster catalysts have shown remarkable chemoselectivity for the hydrogenation of the aldehyde group in nitrobenzaldehydes to the corresponding alcohol, leaving the nitro group untouched. acs.orgacs.orgnih.gov Conversely, other catalytic systems can be tuned to selectively reduce the nitro group to an amine. acs.org This demonstrates that the reactivity of the molecule can be precisely controlled by the catalytic system employed.
Reaction Chemistry and Advanced Transformational Studies of 4 Butoxy 3 Nitrobenzaldehyde
Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety
The aldehyde functional group is a primary site of reactivity in 4-Butoxy-3-nitrobenzaldehyde, readily undergoing reactions typical of aromatic aldehydes, particularly those lacking α-hydrogens.
Condensation Reactions with Amines (e.g., Schiff Base Formation)
The condensation of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a fundamental and widely utilized transformation. This compound readily participates in such reactions. The process is typically catalyzed by either acid or base and involves the nucleophilic addition of the amine to the electrophilic aldehyde carbon, forming an unstable carbinolamine intermediate. ijmcmed.orgwjpsonline.com This intermediate then undergoes dehydration to yield the stable C=N double bond of the Schiff base. ijmcmed.orgwjpsonline.com
The general mechanism involves:
Nucleophilic attack of the primary amine on the carbonyl carbon.
Formation of a tetrahedral carbinolamine intermediate.
Proton transfer and subsequent elimination of a water molecule to form the imine. wjpsonline.com
The reaction is reversible and often carried out at a mildly acidic pH to facilitate the dehydration step without excessively protonating the amine nucleophile. wjpsonline.com Studies on structurally similar compounds, such as 4-nitrobenzaldehyde (B150856) and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (nitrovanillin), have demonstrated successful Schiff base formation with a wide array of primary amines, including various substituted anilines and amino acids. nih.govresearchgate.netijtsrd.comresearchgate.net For instance, the reaction of 4-nitrobenzaldehyde with 5-chloro-2-aminobenzoic acid in hot ethanol (B145695) with a catalytic amount of acetic acid yields the corresponding Schiff base. ijmcmed.org Similarly, nitrovanillin reacts with haloanilines to form the respective imine products. researchgate.net These examples strongly suggest that this compound will react analogously to produce a diverse range of Schiff bases, which are valuable intermediates in medicinal chemistry and materials science.
Table 1: Examples of Schiff Base Formation with Related Aldehydes
| Aldehyde | Amine | Product | Reference |
|---|---|---|---|
| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | 5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid | ijmcmed.org |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines | 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol | researchgate.net |
Aldol (B89426) and Related Carbonyl Condensations
Aldol and related condensation reactions are powerful C-C bond-forming strategies. Since this compound lacks α-hydrogens, it cannot form an enolate and act as the nucleophilic component in these reactions. However, it serves as an excellent electrophilic partner (acceptor) in crossed-aldol and Knoevenagel condensations.
In a crossed-aldol condensation , this compound would react with an enolizable aldehyde or ketone (e.g., acetone) in the presence of a base. iitk.ac.inmagritek.com The base abstracts an α-proton from the ketone to form an enolate, which then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone can often be dehydrated under the reaction conditions to yield an α,β-unsaturated ketone, a chalcone-type structure. sigmaaldrich.com
The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is generated from an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z), such as malonic acid, ethyl acetoacetate, or malononitrile. wikipedia.org The reaction is typically catalyzed by a weak base (e.g., an amine like piperidine). wikipedia.org this compound would react with the carbanion generated from the active methylene (B1212753) compound, followed by dehydration, to produce a substituted alkene. Research has shown that 4-nitrobenzaldehyde effectively undergoes Knoevenagel condensation with various partners, including 1,3-dihydroindol-2-one and thiobarbituric acid, highlighting the utility of this reaction for nitro-substituted benzaldehydes. wikipedia.orgresearchgate.net
Table 2: Knoevenagel Condensation Partners for Benzaldehydes
| Carbonyl Compound | Active Methylene Compound | Catalyst | General Product Type | Reference |
|---|---|---|---|---|
| Aldehyde/Ketone | Diethyl malonate, Malonic acid | Weak amine base | α,β-unsaturated ester/acid | wikipedia.org |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Conjugated enone | wikipedia.org |
Oxidation and Reduction Pathways of the Formyl Group
The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, provided that chemoselectivity over the nitro group is controlled.
Oxidation: The aldehyde can be oxidized to the corresponding 4-butoxy-3-nitrobenzoic acid . Various oxidizing agents can accomplish this transformation. Nitric acid in dichloromethane (B109758) has been shown to be effective for oxidizing benzylic alcohols and aldehydes to the corresponding carbonyl compounds without causing significant aromatic nitration or over-oxidation to carboxylic acids in many cases. researchgate.net However, for the specific conversion of the aldehyde to a carboxylic acid, stronger oxidizing agents or different conditions would be employed.
Reduction: The reduction of the formyl group yields 4-butoxy-3-nitrobenzyl alcohol . This requires a mild reducing agent that selectively reduces the aldehyde in the presence of the nitro group. Sodium borohydride (B1222165) (NaBH₄) is often used for aldehyde reductions, but its reactivity with nitro groups can be enhanced by transition metal catalysts, potentially leading to the reduction of both groups. asianpubs.orgorientjchem.org A more selective approach might involve protecting the aldehyde, reducing the nitro group, and then deprotecting and reducing the aldehyde, or using highly selective reagents. Conversely, methods exist to reduce the aldehyde while leaving the nitro group intact. For example, lithium aluminum hydride (LAH) followed by oxidation of the resulting alkoxyaluminate intermediate with pyridinium (B92312) chlorochromate (PCC) can convert acid chlorides to aldehydes, a related transformation that is compatible with nitro groups. psu.edu The direct reduction of the aldehyde in this compound to the alcohol is a standard transformation achievable with careful selection of reagents.
Cannizzaro Reaction and Related Disproportionations
The Cannizzaro reaction is a characteristic disproportionation reaction of aldehydes that lack α-hydrogen atoms. iitk.ac.inadichemistry.com When treated with a strong base (e.g., concentrated NaOH or KOH), two molecules of this compound would react: one is oxidized to 4-butoxy-3-nitrobenzoic acid (as its carboxylate salt), and the other is reduced to 4-butoxy-3-nitrobenzyl alcohol . adichemistry.comorganic-chemistry.org
The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. adichemistry.com This is followed by the transfer of a hydride ion from the resulting tetrahedral intermediate to a second aldehyde molecule, which is the rate-determining step. adichemistry.com
In a crossed Cannizzaro reaction , a mixture of two different non-enolizable aldehydes is used. Typically, formaldehyde (B43269) is used as one component because it is readily oxidized to formate, making it an efficient reducing agent for the other aldehyde. organic-chemistry.org If this compound were reacted with formaldehyde in the presence of a strong base, it would be preferentially reduced to 4-butoxy-3-nitrobenzyl alcohol, while the formaldehyde would be oxidized to formic acid (as formate). adichemistry.com
Reactivity of the Nitro Group and Aromatic Ring
The nitro group is a strong deactivating, meta-directing group for electrophilic aromatic substitution. However, its primary reactivity in synthetic transformations involves its reduction.
Reductions of the Nitro Group to Amino Functionality
The reduction of the aromatic nitro group to a primary amine is a crucial transformation in organic synthesis, as it converts a strongly electron-withdrawing group into a strongly electron-donating one. masterorganicchemistry.com The reduction of this compound would yield 3-amino-4-butoxybenzaldehyde .
Several methods are available for this reduction:
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com This is often a clean and efficient method, but care must be taken as the aldehyde group can also be reduced under certain hydrogenation conditions.
Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com This method is robust and widely used for reducing aromatic nitro compounds.
Sodium Borohydride/Transition Metal Systems: While NaBH₄ alone does not typically reduce nitro groups, its reducing power is greatly enhanced by the addition of transition metal salts like nickel(II) chloride (NiCl₂·6H₂O) or nickel(II) acetate (B1210297) (Ni(OAc)₂). asianpubs.orgorientjchem.org These systems can efficiently reduce nitroarenes to anilines in aqueous or alcoholic media at room temperature. However, these conditions may also lead to the reduction of the aldehyde group. orientjchem.org
The key challenge in the reduction of this compound is achieving chemoselectivity—reducing the nitro group while preserving the aldehyde. This often requires careful selection of catalysts and reaction conditions.
Table 3: Common Reagents for Nitro Group Reduction
| Reagent System | Conditions | General Outcome | Reference |
|---|---|---|---|
| H₂, Pd/C | Varies (pressure, temp.) | Reduction of NO₂ to NH₂ | masterorganicchemistry.com |
| Fe, HCl | Acidic, often heated | Reduction of NO₂ to NH₂ | masterorganicchemistry.com |
| Sn, HCl | Acidic | Reduction of NO₂ to NH₂ | masterorganicchemistry.com |
Nucleophilic Aromatic Substitution with Activated Nitroarenes
The presence of a strongly electron-withdrawing nitro group (–NO₂) ortho to the butoxy group and para to the aldehyde group significantly activates the aromatic ring of this compound for nucleophilic aromatic substitution (SNAr). This activation occurs because the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgpressbooks.pub The SNAr mechanism is a two-step process: initial addition of the nucleophile to form a resonance-stabilized carbanion, followed by the elimination of a leaving group to restore aromaticity. libretexts.orglibretexts.org
In this compound, the butoxy group can act as a leaving group when a strong nucleophile attacks the carbon atom to which it is attached (C-4). The electron-withdrawing nitro group at the ortho position (C-3) and the aldehyde group at the para position (C-1) are crucial for stabilizing the anionic intermediate, making the reaction feasible. libretexts.orglibretexts.org While simple aryl halides are generally inert to nucleophilic substitution, the presence of these activating groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. libretexts.org
Research into the reactivity of substituted nitrobenzaldehydes towards nucleophilic substitution provides insight into the kinetics of these transformations. Studies comparing various substituted nitroaromatics have shown that the rate of substitution is highly dependent on the nature and position of the substituents on the ring. For instance, the rate constants for nucleophilic substitution with [¹⁸F]fluoride have been determined for several nitrobenzaldehyde derivatives, demonstrating the electronic influence of different ring substituents. Although data for this compound is not specified, the reactivity can be inferred from related structures. The presence of additional electron-withdrawing groups generally increases the reaction rate, while electron-donating groups can have a deactivating effect. umich.edu
The following table, based on data from related nitrobenzaldehyde compounds, illustrates the influence of ring substituents on the rate of nucleophilic substitution.
| Compound | Rate Constant (min⁻¹) | Relative Reactivity |
| 4-Nitrobenzonitrile | 0.01 | Intermediate |
| 2-Nitrobenzaldehyde | 0.01 | Intermediate |
| 3-Methoxy-4-nitrobenzaldehyde | 0.005 | Low |
| 3-Methyl-4-nitrobenzaldehyde | 0.004 | Low |
| This data is derived from studies on similar compounds and serves to illustrate the electronic effects governing SNAr reactivity. umich.edu |
Electrophilic Aromatic Substitution on the Butoxy-Nitrobenzene Core
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. libretexts.orgmasterorganicchemistry.com In this compound, the ring is substituted with three groups: a butoxy group (–O-Bu), a nitro group (–NO₂), and a formyl group (–CHO).
Butoxy Group (–O-Bu): This is a strongly activating, ortho, para-directing group due to the resonance-donating effect of the oxygen lone pairs. libretexts.org
Nitro Group (–NO₂): This is a strongly deactivating, meta-directing group due to its powerful inductive and resonance electron-withdrawing effects. libretexts.org
Formyl Group (–CHO): This is also a deactivating, meta-directing group through both induction and resonance. ksu.edu.sa
To predict the site of further substitution, the directing effects of all three groups must be considered:
The butoxy group at C-4 directs incoming electrophiles to its ortho positions (C-3 and C-5) and its para position (C-1). Positions C-1 and C-3 are already substituted. Therefore, the butoxy group strongly directs towards C-5.
The nitro group at C-3 directs incoming electrophiles to its meta positions (C-1 and C-5). Position C-1 is substituted, so it directs towards C-5.
The formyl group at C-1 directs incoming electrophiles to its meta positions (C-3 and C-5). Position C-3 is substituted, leaving C-5 as the directed position.
All three substituents direct the incoming electrophile to the C-5 position. Furthermore, the powerful activating effect of the butoxy group makes the ring more susceptible to electrophilic attack than if only deactivating groups were present. The synergistic directing effect towards C-5 makes it the overwhelmingly favored site for electrophilic reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions.
| Substituent | Position | Type | Directing Effect | Favored Position(s) |
| -CHO | 1 | Deactivating | meta | 3, 5 |
| -NO₂ | 3 | Deactivating | meta | 1, 5 |
| -O-Bu | 4 | Activating | ortho, para | 1, 3, 5 |
| The consensus position for electrophilic attack is C-5. |
Transformations Involving the Butoxy Side Chain
Cleavage and Modification of the Ether Linkage
The ether linkage in this compound, like in other aryl alkyl ethers, can be cleaved under strongly acidic conditions. openstax.orgmasterorganicchemistry.com This reaction typically involves heating the ether with a strong hydrohalic acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). openstax.org
The mechanism of cleavage depends on the nature of the alkyl group. For a primary alkyl group like n-butyl, the reaction proceeds via an SN2 mechanism. masterorganicchemistry.comlibretexts.org The first step is the protonation of the ether oxygen by the strong acid, which converts the butoxy group into a good leaving group (a neutral butanol molecule). masterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide anion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the C–O bond, which is the α-carbon of the butyl group. openstax.org
This attack results in the displacement of the aromatic portion as a phenol (B47542) and the formation of a butyl halide. A key principle in the cleavage of aryl alkyl ethers is that the nucleophile attacks the alkyl carbon, not the aromatic carbon, meaning the reaction consistently yields a phenol and an alkyl halide. libretexts.org Therefore, the acidic cleavage of this compound would produce 4-hydroxy-3-nitrobenzaldehyde (B41313) and the corresponding 1-halobutane.
Reaction Scheme: this compound + HBr (excess, heat) → 4-Hydroxy-3-nitrobenzaldehyde + 1-Bromobutane
This process, often referred to as O-dealkylation, is a standard method for converting aryl ethers to phenols. nih.govgoogle.com
Functionalization of the Alkyl Chain
Direct C–H functionalization of the n-butyl chain in this compound presents a significant synthetic challenge due to the presence of multiple reactive sites within the molecule (the aldehyde, the activated aromatic ring, and four different types of C-H bonds on the alkyl chain). However, modern synthetic methods offer potential pathways for such transformations.
Selective functionalization of one position on the alkyl chain over others (α, β, γ, or δ to the ether oxygen) would require highly specific catalytic systems. Reactions such as radical halogenation (e.g., with N-bromosuccinimide) could potentially introduce a halogen onto the alkyl chain, but would likely suffer from a lack of selectivity and potential side reactions with the electron-rich aromatic ring or the aldehyde group.
More advanced strategies for remote C–H functionalization could offer a solution. These methods often involve a directing group that positions a reactive species (e.g., a metal catalyst or a radical) in close proximity to a specific C–H bond. While specific examples for this compound are not prominent in the literature, related methodologies for the functionalization of long alkyl chains exist. These reactions can introduce new functional groups such as hydroxyls, amines, or new carbon-carbon bonds. nih.gov For instance, catalytic systems that favor oxidation at the ω or ω-1 position of alkyl chains have been developed, which could potentially be adapted to introduce functionality at the end of the butoxy chain.
The successful functionalization of the butoxy chain would require careful selection of reagents and conditions to avoid competing reactions, such as:
Oxidation of the aldehyde group.
Substitution reactions on the activated aromatic ring.
Cleavage of the ether linkage.
Research in this area is ongoing and focuses on developing catalysts with high selectivity for specific C–H bonds in complex molecules. researchgate.net
Synthesis of Complex Derivatives and Analogs of 4 Butoxy 3 Nitrobenzaldehyde
Incorporation into Heterocyclic Architectures
The strategic placement of reactive functional groups in 4-Butoxy-3-nitrobenzaldehyde makes it an ideal precursor for the synthesis of various heterocyclic compounds. The aldehyde group readily participates in condensation reactions, while the nitro group can be reduced to an amine, opening pathways to a multitude of nitrogen-containing heterocycles.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazolidinones, Quinolines)
The synthesis of nitrogen-containing heterocycles from this compound is a prominent area of research. For instance, the general and well-established Friedländer annulation provides a direct route to quinoline (B57606) derivatives. This reaction typically involves the condensation of an o-amino benzaldehyde (B42025) with a compound containing a reactive methylene (B1212753) group, such as a ketone. In the context of this compound, a preliminary reduction of the nitro group to an amine is a necessary first step to furnish the required o-amino benzaldehyde intermediate. This in-situ generated intermediate can then react with various ketones to yield substituted quinolines. The butoxy group at the 4-position and the substituents from the ketone component would ultimately adorn the final quinoline scaffold, allowing for the generation of a library of diverse molecules.
Another important class of nitrogen-containing heterocycles, imidazolidinones, can also be accessed from this compound. The synthesis can proceed through a multi-step sequence, often involving the initial formation of an imine via condensation of the aldehyde with a primary amine. Subsequent cyclization reactions, which can involve various reagents and reaction conditions, lead to the formation of the five-membered imidazolidinone ring. The specific substitution pattern on the final product is dictated by the choice of the initial amine and the subsequent cyclization strategy.
| Heterocycle | General Synthetic Strategy | Key Intermediate from this compound |
| Quinolines | Friedländer Annulation | 4-Butoxy-3-aminobenzaldehyde |
| Imidazolidinones | Imine formation followed by cyclization | Imine derivative of this compound |
Formation of Oxygen and Sulfur Heterocycles
While the synthesis of nitrogen heterocycles is more common, the aldehyde functionality of this compound can also be utilized to construct oxygen and sulfur-containing heterocyclic systems. For example, reaction with diols under acidic conditions can lead to the formation of cyclic acetals, a simple type of oxygen heterocycle. More complex oxygen-containing heterocycles can be envisioned through multi-step reaction sequences that leverage the reactivity of the aldehyde and the potential for further functionalization of the aromatic ring.
Similarly, the construction of sulfur heterocycles can be achieved through reactions with appropriate sulfur-containing reagents. Thioacetal formation with dithiols is a straightforward example. More elaborate sulfur-containing heterocyclic scaffolds can be synthesized by employing reactions such as the Gewald reaction, which typically involves the condensation of a carbonyl compound, a source of active methylene, and elemental sulfur to form substituted thiophenes. While direct application with this compound would require specific reaction conditions, the principle highlights a potential pathway to sulfur heterocycles.
Construction of Polycyclic Aromatic and Heteroaromatic Systems
The core structure of this compound can be elaborated into more complex polycyclic aromatic and heteroaromatic systems. These larger, fused-ring structures are of significant interest due to their unique electronic and photophysical properties. Various synthetic strategies can be employed to build upon the initial benzaldehyde framework.
One common approach involves intramolecular cyclization reactions. For instance, if a suitable side chain is introduced onto the aromatic ring, often via modification of the butoxy group or by reaction at the aldehyde, subsequent cyclization can lead to the formation of a new ring fused to the original benzene (B151609) ring. The nitro group can also play a role in such cyclizations, either directly or after transformation into other functional groups.
Furthermore, intermolecular cycloaddition reactions, such as the Diels-Alder reaction, can be utilized to construct polycyclic systems. In such a scenario, a derivative of this compound containing a diene or dienophile moiety would be reacted with a suitable partner to form a new six-membered ring. Subsequent aromatization steps can then lead to the formation of a polycyclic aromatic system. The specific nature of the resulting polycyclic structure would depend on the design of the diene and dienophile components.
Design and Synthesis of Functional Molecular Scaffolds
Beyond the synthesis of specific heterocyclic or polycyclic ring systems, this compound is a valuable building block for the design and synthesis of functional molecular scaffolds. These scaffolds are core structures that can be systematically modified to create a library of compounds for various applications, such as in materials science or medicinal chemistry.
The presence of three distinct functional groups on the this compound molecule allows for orthogonal chemical modifications. This means that each functional group can be reacted selectively without affecting the others, enabling the stepwise construction of complex molecules with precise control over their three-dimensional structure and functionality. For example, the aldehyde can be used as a handle for attaching other molecular fragments through imine or acetal (B89532) formation, while the nitro group can be reduced to an amine and then further derivatized. The butoxy group can also be modified, for instance, by ether cleavage and subsequent re-alkylation with a different functionalized chain. This modular approach allows for the creation of a wide diversity of molecular scaffolds tailored for specific purposes.
The ability to introduce a variety of functional groups and to build complex architectures makes this compound a key starting material in the development of new materials with tailored optical, electronic, or biological properties.
Computational and Theoretical Chemistry Studies of 4 Butoxy 3 Nitrobenzaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules. nih.govnih.gov By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can model various molecular characteristics with a high degree of accuracy. nih.govnih.gov
Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. nih.govchalcogen.ro A smaller energy gap generally implies higher chemical reactivity. chalcogen.ro
For aromatic nitro compounds, the location of the LUMO can be influenced by the substituents. In some cases, the LUMO is localized on the nitro groups, which can affect the molecule's reduction potential and reactivity. rsc.org The HOMO, on the other hand, often dictates the molecule's ability to donate electrons in a reaction. youtube.com Analysis of the molecular orbitals provides a visual representation of the electron density distribution and helps in predicting the sites susceptible to electrophilic or nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies (Illustrative)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
| Note: These are representative values and the actual energies would be determined by specific DFT calculations. |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govchalcogen.ro The MEP surface displays regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential).
In 4-Butoxy-3-nitrobenzaldehyde, the oxygen atoms of the nitro and aldehyde groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the area around the aldehyde proton would likely exhibit positive potential, indicating sites for potential nucleophilic attack. researchgate.net MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the quantification of intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is evaluated using second-order perturbation theory, which provides stabilization energies. researchgate.net
For this compound, NBO analysis can reveal the delocalization of electron density from the butoxy group and the benzene (B151609) ring towards the electron-withdrawing nitro and aldehyde groups. The analysis of donor-acceptor interactions can highlight the hyperconjugative effects that contribute to the molecule's stability. nih.gov Significant charge delocalization is often indicative of enhanced reactivity and can influence the molecule's nonlinear optical properties. researchgate.net
Reactivity Descriptors (Fukui Functions, Local Softness, Electrophilicity Indices)
Global and local reactivity descriptors derived from DFT are essential for quantifying the chemical reactivity and selectivity of a molecule. psu.edu Global descriptors include hardness, electronegativity, and the global electrophilicity index, which provide a general measure of a molecule's reactivity.
Local reactivity descriptors, such as Fukui functions (f(r)) and local softness (s(r)), identify the most reactive sites within a molecule. researchgate.netpsu.edu The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov
f+(r) corresponds to the site for nucleophilic attack (electron acceptance).
f-(r) corresponds to the site for electrophilic attack (electron donation).
These descriptors are crucial for predicting the regioselectivity of chemical reactions. psu.edu For instance, in this compound, these indices would help to determine whether a nucleophile would preferentially attack the aldehyde carbon or another position on the aromatic ring. While generally a powerful tool, the interpretation of Fukui functions can sometimes be complex, especially in cases where negative values are obtained. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.
Transition State Analysis and Energy Barriers
By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor in determining the reaction rate.
For reactions involving this compound, such as reduction of the nitro group or aldol (B89426) condensation, computational analysis can be used to:
Model the geometry of the transition state.
Calculate the activation energy, providing a quantitative measure of the reaction's feasibility.
Compare different possible reaction pathways to determine the most likely mechanism.
For example, in the reduction of a nitro group, computational studies can help to understand the step-by-step process, which may involve intermediates like nitroso compounds. acs.org Similarly, in aldol reactions, modeling can reveal the transition state for the formation of the new carbon-carbon bond and explain the observed stereoselectivity. nih.gov
Solvent Effects on Reaction Energetics
The solvent environment can profoundly influence the energetics and kinetics of a chemical reaction. wikipedia.org For polar molecules like this compound, changing the solvent can alter reaction rates by orders of magnitude by differentially stabilizing the reactants, transition states, or products. wikipedia.orgweebly.com Theoretical studies, often employing continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in quantum mechanics/molecular mechanics (QM/MM) frameworks, are essential for dissecting these interactions. researchgate.netnih.gov
Research on related nitrobenzaldehyde derivatives demonstrates the significance of solvent polarity on reaction pathways. For instance, studies on o-nitrobenzaldehyde have shown that increasing solvent polarity can influence electronic state transitions, which are fundamental to photochemical reactions. researchgate.net In the context of condensation or addition reactions, which are characteristic of aldehydes, the solvent's ability to form hydrogen bonds and its dielectric constant are critical.
For a reaction involving this compound, the Hughes-Ingold rules offer a qualitative framework for predicting solvent effects:
Reactions forming more charge: If the transition state is more charged than the reactants, an increase in solvent polarity will accelerate the rate. wikipedia.org
Reactions dispersing charge: If charge is dispersed in the transition state relative to the reactants, an increase in solvent polarity will decrease the rate. wikipedia.org
Reactions with no charge change: A change in solvent polarity will have a minimal effect. wikipedia.org
A QM/MM study on the Henry reaction between nitropropane and benzaldehyde (B42025), a process analogous to reactions this compound might undergo, revealed that the reaction is slower in water than in dimethyl sulfoxide (B87167) (DMSO). nih.gov This was attributed to the strong hydrogen bonding between water and the nitronate reactant; proceeding to the more charge-delocalized transition state weakens these interactions, thus increasing the activation energy. nih.gov A similar effect would be anticipated for reactions involving this compound, where the specific energetics would depend on the reaction mechanism.
Table 1: Illustrative Solvent Properties and Their Potential Impact on Reactions This table provides general solvent properties relevant to studying reaction energetics. Specific reaction rate changes would need to be determined experimentally or through specific calculations.
| Solvent | Dielectric Constant (ε) at 25°C | Type | Expected Effect on Reactions Forming a Charged Intermediate |
|---|---|---|---|
| Water | 78.5 | Polar Protic | Strongly Accelerating |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | Accelerating |
| Acetonitrile | 37.5 | Polar Aprotic | Moderately Accelerating |
| Ethanol (B145695) | 24.6 | Polar Protic | Moderately Accelerating |
| Tetrahydrofuran (THF) | 7.5 | Nonpolar Aprotic | Slightly Accelerating |
| Toluene | 2.4 | Nonpolar Aprotic | Slowing |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These studies are instrumental in predicting the behavior of new compounds and in understanding the molecular properties that drive a particular reaction. chemrxiv.org For a family of substituted benzaldehydes, QSRR can elucidate the electronic and steric effects of different substituents on a given reaction.
While specific QSRR studies focusing solely on this compound are not widely published, extensive research on other benzaldehyde derivatives provides a clear blueprint for how such an analysis would be conducted. nih.govresearchgate.net Key steps involve:
Data Set Selection: A series of related benzaldehydes with varying substituents would be chosen.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These can include electronic descriptors (e.g., Hammett constants, calculated atomic charges, HOMO/LUMO energies), steric descriptors (e.g., Taft parameters, molecular volume), and topological descriptors. researchgate.net
Model Development: Statistical methods like Multiple Linear Regression (MLR) or Principal Component Analysis (PCA) are used to build a mathematical model linking the descriptors to an experimentally measured reactivity parameter (e.g., reaction rate constant, IC50 value). nih.govresearchgate.net
A study on the inhibition of phenoloxidase by 18 different benzaldehyde derivatives found that the hydrophobicity of the substituent at the para position played a major role in the inhibition activity, while the electron-donating effect was less important. nih.gov For this compound, the butoxy group at position 4 is electron-donating through resonance and hydrophobic, while the nitro group at position 3 is strongly electron-withdrawing. A QSRR model would aim to quantify the combined impact of these opposing electronic effects and the steric bulk of the butoxy group on the reactivity of the aldehyde function.
Table 2: Key Molecular Descriptors Used in QSRR Studies of Benzaldehydes
| Descriptor Type | Descriptor Example | Property Represented |
|---|---|---|
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of a substituent. |
| Electronic | HOMO/LUMO Energy | Electron-donating (HOMO) and accepting (LUMO) capability. nih.gov |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |
| Hydrophobicity | LogP | Partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Quantum Chemical | Mulliken Atomic Charge | Charge distribution on the aldehyde carbon atom. |
| Topological | Wiener Index | Molecular branching and size. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. researchgate.net For this compound, this involves determining the preferred orientations of the butoxy, nitro, and aldehyde groups relative to the benzene ring. Molecular Dynamics (MD) simulations extend this by modeling the atomic motions of the molecule over time, providing insight into its flexibility, stability, and interactions with its environment (like a solvent or a biological receptor). researchgate.netnih.gov
Theoretical studies on structurally similar molecules, such as 4-ethoxy-3-methoxy benzaldehyde, offer valuable insights. tandfonline.com Density Functional Theory (DFT) calculations are commonly used to optimize the geometry of the molecule and find the lowest energy conformer. researchgate.nettandfonline.com For this compound, the benzene ring is expected to be largely planar. Key conformational questions would revolve around:
The dihedral angle of the C-C-C=O bond of the aldehyde group relative to the plane of the ring.
The rotational freedom and preferred conformation of the butoxy chain (O-C-C-C-C).
The orientation of the nitro group, which can influence intramolecular hydrogen bonding and steric interactions.
MD simulations can reveal the dynamic stability of these conformations. nih.gov For example, a simulation of the molecule in a water box would show how solvent molecules interact with the polar nitro and aldehyde groups and the nonpolar butoxy chain. The Root Mean Square Deviation (RMSD) of the atomic positions during the simulation is often used to assess the stability of the molecule's conformation. nih.gov Low RMSD values suggest a stable structure, while high fluctuations might indicate significant conformational flexibility. nih.govnih.gov This information is critical for understanding how the molecule might fit into an enzyme's active site or interact with other molecules.
Table 3: Predicted Conformational Properties of this compound Based on Analogous Structures Data is illustrative and based on findings for similar substituted benzaldehydes. tandfonline.com
| Structural Feature | Predicted Property | Computational Method |
|---|---|---|
| Benzene Ring | Planar sp² hybridization | Geometry Optimization (DFT) |
| Aldehyde Group (CHO) | Co-planar with the benzene ring to maximize conjugation | Geometry Optimization (DFT) |
| Nitro Group (NO₂) | Slightly twisted out-of-plane due to steric hindrance with adjacent groups | Geometry Optimization (DFT) |
| Butoxy Chain (-OC₄H₉) | Flexible with multiple possible rotamers (e.g., anti, gauche) | Conformational Search, Molecular Dynamics |
| Overall Stability | Expected to be a stable conformation in solution | Molecular Dynamics (RMSD analysis) |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.
Proton NMR (¹H NMR) for Proton Environments
A ¹H NMR spectrum provides detailed information on the chemical environment, connectivity, and number of different types of protons in a molecule. While a predicted spectrum can be estimated, published experimental data detailing the precise chemical shifts (δ) in ppm and coupling constants (J) in Hz for the aromatic and aliphatic protons of 4-Butoxy-3-nitrobenzaldehyde are not available.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton
This technique identifies all unique carbon atoms in a molecule. The experimental ¹³C NMR spectrum, which would show distinct signals for the butoxy chain carbons, the aromatic ring carbons, and the carbonyl carbon, has not been published.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and the carbons they are directly attached to, and between protons and carbons over multiple bonds, respectively. No studies reporting the use of these 2D NMR techniques for the complete structural confirmation of this compound were found.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum for this compound would be expected to show characteristic absorption bands for the aldehyde carbonyl (C=O) group, the nitro (NO₂) group, the ether (C-O-C) linkage, and aromatic and aliphatic C-H bonds. However, a published and interpreted FTIR spectrum with specific peak frequencies (in cm⁻¹) and their assignments is not available.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
ATR-IR is a common sampling technique for obtaining the infrared spectrum of a solid or liquid sample. As with FTIR, no specific experimental ATR-IR data for this compound has been found in the scientific literature.
Green Chemistry Principles in the Synthesis and Transformations of 4 Butoxy 3 Nitrobenzaldehyde
Atom Economy Maximization in Synthetic Pathways
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. unimi.it An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. unimi.it In the context of synthesizing 4-Butoxy-3-nitrobenzaldehyde, maximizing atom economy involves selecting reaction pathways that minimize the formation of byproducts.
One of the common routes to synthesize substituted benzaldehydes is through the oxidation of the corresponding benzyl (B1604629) alcohol. While effective, some traditional oxidation reactions utilize stoichiometric amounts of heavy metal-based oxidizing agents, leading to significant inorganic waste and poor atom economy.
Another pathway is the formylation of a corresponding substituted benzene (B151609). Direct formylation methods, if developed for the specific substrate, could offer high atom economy.
Reactions that are inherently more atom-economical include addition and rearrangement reactions. acs.org For instance, hydroamination, the addition of an amine to an alkene, is a highly atom-economical route for synthesizing amines. acs.org While not directly applicable to the synthesis of the target aldehyde, it illustrates the type of reaction that aligns with this principle.
To illustrate the concept, a hypothetical comparison of two synthetic routes to an aromatic aldehyde is presented below.
Table 1: Hypothetical Atom Economy Comparison for Aromatic Aldehyde Synthesis
| Reaction Type | Reactants | Product | Byproducts | Theoretical Atom Economy |
| Traditional Oxidation | Toluene derivative, Chromic acid | Aromatic aldehyde | Cr(III) salts, water | Low |
| Catalytic Oxidation | Toluene derivative, O₂/H₂O₂ | Aromatic aldehyde | Water | High |
This table demonstrates that catalytic methods generally offer superior atom economy compared to classical stoichiometric approaches.
Energy Efficiency in Chemical Processes
Reducing energy consumption is a key principle of green chemistry, with both environmental and economic benefits. This can be achieved by developing reactions that proceed at ambient temperature and pressure or by using alternative energy sources that are more efficient than conventional heating. unimi.it
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for accelerating chemical reactions. oatext.com Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating that can dramatically reduce reaction times from hours to minutes. oatext.comuns.ac.id This efficiency can also lead to higher yields and cleaner products with fewer side reactions. researchgate.net The synthesis of various heterocyclic compounds from aromatic aldehydes has been significantly improved using microwave irradiation, often under solvent-free conditions. oatext.comresearchgate.netbeilstein-journals.org It is plausible that synthetic steps involving this compound could be similarly optimized.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Heterocycle Formation
| Method | Heating | Reaction Time | Yield |
| Conventional | Oil Bath | 6 hours | 65% |
| Microwave-Assisted | Microwave | 5 minutes | 92% |
Developing synthetic methods that operate at room temperature and atmospheric pressure is a significant goal in green chemistry as it minimizes energy requirements. uit.no This often involves the use of highly efficient catalysts that can promote reactions under mild conditions. For example, the synthesis of benzimidazoles from aromatic aldehydes has been achieved in one minute at ambient temperature in methanol, a significant improvement over traditional methods requiring high temperatures and long reaction times. uit.no The development of similar catalyst systems for reactions involving this compound would represent a substantial advancement in green process design.
Catalysis for Enhanced Efficiency and Selectivity
In the pursuit of greener chemical processes, catalysis stands out as a fundamental pillar, enabling reactions to proceed with higher efficiency, greater selectivity, and under less harsh conditions. For the synthesis and transformation of this compound, catalytic methods offer significant advantages over stoichiometric approaches, aligning with the core principles of green chemistry by minimizing energy consumption and waste generation. These catalytic strategies can be broadly categorized into heterogeneous, homogeneous, and biocatalytic systems, each offering unique benefits for specific transformations.
Heterogeneous and Homogeneous Catalysis
Both heterogeneous and homogeneous catalysis play crucial roles in the efficient synthesis of intermediates and derivatives related to this compound. Homogeneous catalysts, which exist in the same phase as the reactants, are often lauded for their high activity and selectivity at mild conditions. In contrast, heterogeneous catalysts, existing in a different phase, are prized for their ease of separation from the reaction mixture, enabling straightforward recovery and recyclability, a key aspect of waste prevention. researchgate.net
A critical step in one synthetic pathway to this compound is the O-alkylation (etherification) of a phenolic precursor, such as 4-hydroxy-3-nitrobenzaldehyde (B41313). Phase-transfer catalysis (PTC) has emerged as a powerful technique for this transformation. researchgate.nettandfonline.com PTC utilizes catalysts, typically quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), to facilitate the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic), where the reaction occurs. researchgate.netvapourtec.com This method enhances reaction rates and allows for the use of less hazardous solvents and milder conditions, often leading to high yields of the desired phenyl ethers. researchgate.netvapourtec.com The use of PTC can also improve selectivity by minimizing common side reactions in phenol (B47542) alkylation, such as C-alkylation, thereby reducing the formation of unwanted by-products. phasetransfercatalysis.com
For transformations involving the nitrobenzaldehyde moiety, various catalytic systems have been explored. For instance, the ligand-free C-O cross-coupling reaction of 4-nitrobenzaldehyde (B150856) with phenol has been successfully catalyzed by Cu-MOF-74, a heterogeneous catalyst. csic.esmdpi.com This metal-organic framework demonstrates excellent activity and, crucially, can be recycled, highlighting the sustainability of using heterogeneous catalysts. csic.es Similarly, acidic heterogeneous catalysts like the ion-exchange resin Amberlite IR-120 have been used effectively for the formation and hydrolysis of acetals of nitrobenzaldehydes, offering a recyclable alternative to corrosive mineral acids and reducing reaction times. psu.edu
The table below summarizes examples of homogeneous and heterogeneous catalytic systems relevant to the synthesis and transformation of substituted benzaldehydes.
| Catalyst Type | Catalyst Example | Reaction Type | Substrate Example | Key Advantages |
| Homogeneous | Tetrabutylammonium bromide (TBAB) | O-Alkylation (PTC) | Phenols | High yields, mild conditions, enhanced selectivity. researchgate.netvapourtec.com |
| Homogeneous | Cobalt-triphos complex | Reductive Amination | Functionalized Aldehydes | High selectivity for primary amines, avoids over-alkylation. nih.gov |
| Homogeneous | PdCl2 | Oxidation | Benzyl Alcohol | One-pot synthesis of benzaldehyde (B42025) derivatives. researchgate.net |
| Heterogeneous | Cu-MOF-74 | O-Arylation | 4-Nitrobenzaldehyde | High conversion, catalyst is recyclable. csic.esmdpi.com |
| Heterogeneous | Amberlite IR-120 | Acetalization | Nitrobenzaldehydes | Recyclable, avoids corrosive acids, shorter reaction times. psu.edu |
| Heterogeneous | Montmorillonite K10 | Benzimidazole Synthesis | p-nitrobenzaldehyde | Environmentally friendly, high yields, easy handling. preprints.org |
Biocatalysis in Aldehyde Chemistry
Biocatalysis, the use of natural catalysts like enzymes, offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions, making it an inherently green technology. mdpi.comnih.gov While specific studies on this compound are limited, the broader field of biocatalysis in aldehyde chemistry provides a clear blueprint for its potential application.
Enzymes are increasingly used for both the synthesis and transformation of aromatic aldehydes. nih.gov One of the most promising enzyme classes for aldehyde synthesis is the carboxylic acid reductases (CARs). acs.orgbohrium.com These enzymes catalyze the one-step reduction of carboxylic acids to their corresponding aldehydes, a transformation that is challenging to perform selectively using conventional chemical methods. bohrium.com This approach could be envisioned for the synthesis of this compound from 4-butoxy-3-nitrobenzoic acid, operating at ambient temperatures and neutral pH in water. rsc.org
For transformations of the aldehyde group, alcohol dehydrogenases (ADHs) are widely used for the reduction of aldehydes to alcohols and, in reverse, the oxidation of alcohols to aldehydes. acs.orgchemrxiv.org Other enzymes, such as monooxygenases, can perform Baeyer-Villiger oxidations, while engineered myoglobin (B1173299) variants have been shown to catalyze aldehyde olefination. rsc.orgnih.gov The combination of chemical catalysis with multi-enzymatic cascades in a one-pot system is a particularly powerful strategy, minimizing waste and improving efficiency by telescoping multiple reaction steps. mdpi.comrsc.org
The table below illustrates the potential of various enzyme classes in the chemistry of aromatic aldehydes.
| Enzyme Class | EC Number | Reaction Type | Potential Application for this compound |
| Carboxylic Acid Reductase (CAR) | 1.2.1.30 | Acid Reduction | Synthesis from 4-butoxy-3-nitrobenzoic acid. nih.gov |
| Alcohol Dehydrogenase (ADH) | 1.1.1.x | Aldehyde Reduction / Alcohol Oxidation | Reduction to 4-butoxy-3-nitrobenzyl alcohol or its synthesis from the alcohol. chemrxiv.org |
| Aldehyde Oxidoreductase (AOR) | 1.2.99.6 | Aldehyde Oxidation / Acid Reduction | Interconversion between the aldehyde and its corresponding carboxylic acid. nih.gov |
| Phenylacetone Monooxygenase (PAMO) | 1.14.13.92 | Baeyer-Villiger Oxidation | Transformation of related ketones. rsc.org |
| Transaminase (TA) | 2.6.1.x | Amine to Aldehyde Conversion | Synthesis from 4-butoxy-3-nitrobenzylamine. nih.gov |
Prevention of Waste and Reduction of By-products
The first principle of green chemistry is the prevention of waste, prioritizing the design of chemical syntheses that generate minimal to no waste over the treatment of waste after it has been created. imist.maunimi.it In the synthesis of this compound, waste and by-product formation can be minimized through strategic route selection, the use of selective catalysts, and the optimization of reaction conditions.
A likely synthetic route to this compound involves the nitration of 4-butoxybenzaldehyde (B1265825) or the etherification of 4-hydroxy-3-nitrobenzaldehyde. The direct nitration of aromatic compounds is notoriously prone to producing isomeric by-products. The nitration of benzaldehyde, for example, primarily yields the meta- and ortho-isomers, with the para-isomer being a minor product. researchgate.net Applying this to 4-butoxybenzaldehyde, the directing effects of the butoxy and aldehyde groups would lead to a mixture of isomers, necessitating energy-intensive separation processes and generating significant waste in the form of undesired isomers.
A more atom-economical and selective approach is to start with a precursor that already has the nitro group in the correct position, such as 4-hydroxy-3-nitrobenzaldehyde, and then perform the etherification. As discussed, using phase-transfer catalysis (PTC) for this Williamson ether synthesis is a key strategy for waste reduction. researchgate.netvapourtec.com PTC not only enhances the rate but also improves selectivity for O-alkylation over the competing C-alkylation, which would otherwise form a difficult-to-separate by-product. phasetransfercatalysis.com
Further green chemistry principles can be applied to minimize waste:
Solvent Choice: Whenever possible, hazardous organic solvents should be replaced with greener alternatives. Reactions in water, where feasible, are ideal. researchgate.netscirp.org For instance, some catalytic aldol (B89426) reactions and syntheses using surfactant-type catalysts have been shown to work efficiently in aqueous media. researchgate.netscirp.org
Process Optimization: Designing one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, significantly reduces waste. rsc.orgresearchgate.net This approach saves on solvents used for reaction work-ups and purifications, decreases energy consumption, and minimizes material losses. mdpi.com Chemo-enzymatic cascades are prime examples of this efficient and waste-reducing strategy. rsc.org
By integrating these principles—choosing a selective synthetic route, employing recyclable and highly selective catalysts, and optimizing the process to minimize steps and solvent use—the synthesis of this compound can be aligned with the goals of green and sustainable chemistry.
Q & A
Q. How can I determine if 4-butoxy-3-nitrobenzaldehyde is a novel compound, and what steps are required for its synthesis?
- Methodological Answer : To confirm novelty, use databases like SciFinder or Reaxys to search for existing literature or patents . If unreported, design a synthesis route starting from 3-nitro-4-hydroxybenzaldehyde. Alkylate the hydroxyl group with butyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF). Purify intermediates via column chromatography and confirm structures using NMR and HPLC .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors. For respiratory protection, employ NIOSH-approved P95 respirators for low exposure or OV/AG-P99 respirators for higher concentrations . Dispose of waste via approved chemical disposal protocols, avoiding drainage systems .
Advanced Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Use density functional theory (DFT) calculations to map electron density distributions and identify reactive sites. Tools like Gaussian or ADF software can model the nitro group's electron-withdrawing effects and the butoxy group's steric hindrance. Validate predictions experimentally using kinetic studies with nucleophiles (e.g., amines) under varying temperatures .
Q. What strategies resolve contradictions in reported biological activity data for nitro-aromatic aldehydes like this compound?
- Methodological Answer : Conduct systematic dose-response assays to verify bioactivity (e.g., antimicrobial or antioxidant effects). Compare results against structurally similar compounds (e.g., 4-nitrobenzaldehyde or 3-methoxy derivatives) to isolate substituent effects . Use statistical tools (e.g., ANOVA) to assess reproducibility across independent studies .
Q. How do I address discrepancies in NMR spectral data for this compound derivatives?
- Methodological Answer : Record NMR spectra at high field strength (≥400 MHz) and compare coupling constants and chemical shifts with literature values for analogous compounds (e.g., 4-methoxy-3-nitrobenzaldehyde) . If inconsistencies persist, employ heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguous assignments .
Q. What methodologies optimize the use of this compound as a building block in supramolecular chemistry?
- Methodological Answer : Explore its utility in Schiff base formation by reacting with primary amines under mild acidic conditions. Characterize products via X-ray crystallography to analyze stacking interactions or hydrogen bonding. Compare with derivatives lacking the butoxy group to assess steric/electronic contributions .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
